molecular formula C12H10FNO2 B6366945 4-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95% CAS No. 1261945-09-8

4-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6366945
CAS RN: 1261945-09-8
M. Wt: 219.21 g/mol
InChI Key: FVJQTPURHUVALE-UHFFFAOYSA-N
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Description

4-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95% (4-FMPH-95) is an organic compound with a wide range of applications in scientific research. It is a fluorinated derivative of 4-methoxyphenyl-2-hydroxypyridine (4-MPH) which is a commonly used chemical in laboratory experiments. 4-FMPH-95 has several unique characteristics that make it an ideal choice for scientific research. It is highly soluble in water and has a low melting point, which makes it easier to handle and store. Additionally, 4-FMPH-95 has a high degree of selectivity and sensitivity, making it an ideal choice for a variety of applications.

Scientific Research Applications

4-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95% has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis and as a substrate for enzyme studies. Additionally, 4-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95% has been used as a fluorescent probe in fluorescence-based assays and as a marker for monitoring the activity of enzymes and other proteins. 4-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95% has also been used to study the structure and function of proteins and to study the interaction of proteins with ligands.

Mechanism of Action

4-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95% is a fluorinated derivative of 4-methoxyphenyl-2-hydroxypyridine (4-MPH). It has a high degree of selectivity and sensitivity, making it an ideal choice for a variety of applications. The fluorine atom in 4-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95% increases the compound’s hydrophobicity and increases its affinity for proteins. Additionally, the fluorine atom increases the compound’s fluorescence intensity, making it a useful fluorescent probe in fluorescence-based assays.
Biochemical and Physiological Effects
4-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase, lipoxygenase, and cytochrome P450. Additionally, 4-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95% has been shown to inhibit the formation of lipids and cholesterol in cells. It has also been shown to inhibit the growth of several types of cancer cells.

Advantages and Limitations for Lab Experiments

4-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95% has several advantages for lab experiments. It is highly soluble in water and has a low melting point, which makes it easier to handle and store. Additionally, 4-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95% has a high degree of selectivity and sensitivity, making it an ideal choice for a variety of applications. However, 4-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95% is a fluorinated compound and may be toxic if not handled properly. Additionally, 4-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95% has a relatively short shelf life and must be stored in a cool, dark place.

Future Directions

4-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95% has a wide range of potential applications in scientific research. Future research could focus on the use of 4-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95% as a fluorescent probe in fluorescence-based assays. Additionally, future research could focus on the use of 4-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95% as a marker for monitoring the activity of enzymes and other proteins. Finally, future research could focus on the use of 4-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95% to study the structure and function of proteins and to study the interaction of proteins with ligands.

Synthesis Methods

4-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95% can be synthesized by a two-step process. The first step involves the reaction of 4-methoxyphenyl-2-hydroxypyridine (4-MPH) with 2-fluoro-3-methoxybenzaldehyde in the presence of a base catalyst, such as potassium carbonate. This reaction produces 4-(2-fluoro-3-methoxy-phenyl)-2-hydroxypyridine as the product (1). The second step involves the reaction of 4-(2-fluoro-3-methoxy-phenyl)-2-hydroxypyridine with potassium hydroxide in the presence of a base catalyst, such as sodium hydroxide. This reaction produces 4-(2-fluoro-3-methoxy-phenyl)-2-hydroxypyridine, 95% (4-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyridine, 95%) as the product (2).

properties

IUPAC Name

4-(2-fluoro-3-methoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-10-4-2-3-9(12(10)13)8-5-6-14-11(15)7-8/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJQTPURHUVALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682799
Record name 4-(2-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-3-methoxyphenyl)-2-hydroxypyridine

CAS RN

1261945-09-8
Record name 4-(2-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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